4-Iodo-1,3-oxazole hydrochloride
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Overview
Description
4-Iodo-1,3-oxazole hydrochloride is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the fourth position of the oxazole ring and the hydrochloride salt form makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to target various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
For instance, they can inhibit or activate certain enzymes or proteins, leading to changes in cellular processes . The exact interaction of 4-Iodo-1,3-oxazole hydrochloride with its targets would need further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to affect a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The exact pathways and their downstream effects would require more detailed studies.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects . More specific results would require further experimental data.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,3-oxazole hydrochloride typically involves the iodination of 1,3-oxazole. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form oxazole derivatives with different oxidation states. Reduction reactions can also be employed to modify the oxazole ring or the substituents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, can be used to introduce various aryl or alkynyl groups at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Iodo-1,3-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
4-Bromo-1,3-oxazole: Similar in structure but with a bromine atom instead of iodine.
4-Chloro-1,3-oxazole: Contains a chlorine atom, offering different reactivity and properties.
1,3-Oxazole: The parent compound without any halogen substitution.
Uniqueness: 4-Iodo-1,3-oxazole hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it particularly useful in certain chemical reactions and applications.
Properties
IUPAC Name |
4-iodo-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNIQSAUKYZFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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